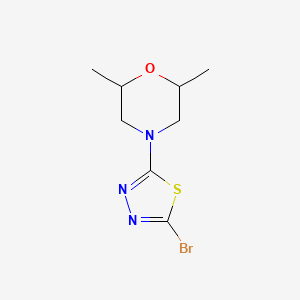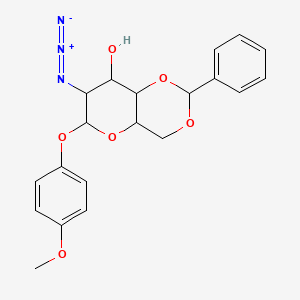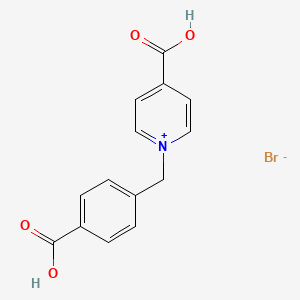
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is a zwitterionic compound with the molecular formula C14H12BrNO4 and a molecular weight of 338.15 g/mol . This compound is characterized by the presence of both carboxyl and pyridinium groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with carboxybenzyl bromide under controlled conditions. One common method involves the reaction of 4-carboxypyridine with 4-carboxybenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carboxylate salts.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and sodium chloride are employed under mild conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Dihydropyridine derivatives.
Substitution: Hydroxide or chloride substituted products.
Scientific Research Applications
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and pyridinium groups facilitate binding to active sites, leading to modulation of biological pathways. The compound’s zwitterionic nature enhances its solubility and bioavailability, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-1-(3,5-dicarboxybenzyl)pyridin-1-ium bromide: Similar structure but with additional carboxyl groups.
Pyridinium, 4-carboxy-1-[(4-carboxyphenyl)methyl]-, bromide: Another closely related compound with similar functional groups.
Uniqueness
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is unique due to its specific arrangement of carboxyl and pyridinium groups, which confer distinct chemical reactivity and biological activity. Its zwitterionic nature also distinguishes it from other similar compounds, enhancing its solubility and interaction with biological targets .
Properties
Molecular Formula |
C14H12BrNO4 |
|---|---|
Molecular Weight |
338.15 g/mol |
IUPAC Name |
1-[(4-carboxyphenyl)methyl]pyridin-1-ium-4-carboxylic acid;bromide |
InChI |
InChI=1S/C14H11NO4.BrH/c16-13(17)11-3-1-10(2-4-11)9-15-7-5-12(6-8-15)14(18)19;/h1-8H,9H2,(H-,16,17,18,19);1H |
InChI Key |
URSICNRWBFQXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)O)C(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156479.png)
![N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
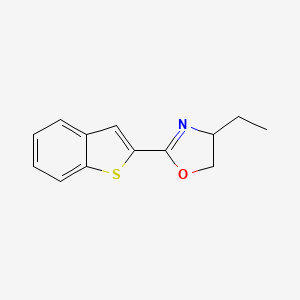
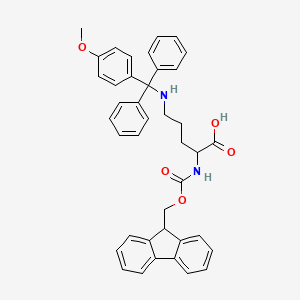
![copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate](/img/structure/B15156506.png)
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
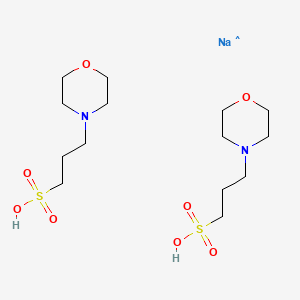
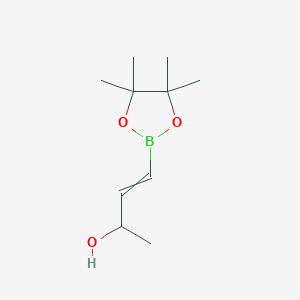
![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
